N-Hydroxy-7-phenylheptanamide

HDAC1 Inhibitor Selectivity Hydroxamic Acid

N-Hydroxy-7-phenylheptanamide (CAS 114917-97-4), also referred to as 7-Phenyl-heptanoic acid hydroxyamide , is a small-molecule hydroxamic acid derivative that acts as an inhibitor of zinc-dependent histone deacetylases (HDACs). Structurally, it features a phenyl capping group connected to a hydroxamic acid zinc-binding group via a saturated seven-carbon alkyl linker.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 114917-97-4
Cat. No. B15420051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-7-phenylheptanamide
CAS114917-97-4
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCC(=O)NO
InChIInChI=1S/C13H19NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,16H,1-2,4,7-8,11H2,(H,14,15)
InChIKeyNNJQOJGUOHTKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-7-phenylheptanamide (CAS 114917-97-4): A Saturated Alkyl-Linker Hydroxamic Acid for HDAC Inhibition Research


N-Hydroxy-7-phenylheptanamide (CAS 114917-97-4), also referred to as 7-Phenyl-heptanoic acid hydroxyamide [1], is a small-molecule hydroxamic acid derivative that acts as an inhibitor of zinc-dependent histone deacetylases (HDACs). Structurally, it features a phenyl capping group connected to a hydroxamic acid zinc-binding group via a saturated seven-carbon alkyl linker. This saturated hydrocarbon linker distinguishes it from closely related analogs bearing unsaturated or ketone-functionalized backbones, resulting in a distinct conformational flexibility and potential isoform selectivity profile.

Why N-Hydroxy-7-phenylheptanamide Cannot Be Simply Replaced by Generic Hydroxamic Acid HDAC Inhibitors


Generic substitution among hydroxamic acid-based HDAC inhibitors is unreliable due to profound differences in linker geometry, electronic character, and chain flexibility, which directly dictate isoform binding kinetics and selectivity. N-Hydroxy-7-phenylheptanamide, with its fully saturated seven-carbon linker, presents a unique binding mode compared to its closest analogs: the ketone-containing N-hydroxy-7-oxo-7-phenylheptanamide (CHEMBL95916) and the fully conjugated triene CG-1521. BindingDB data confirms these structural variations translate directly into quantitative differences in HDAC isoform inhibition, as evidenced by distinct IC50 values for HDAC1 and HDAC8 [1][2]. Such differences preclude simple interchangeability in assays where isoform-specific readouts or specific target engagement profiles are required.

Head-to-Head Evidence: Quantified Differentiation of N-Hydroxy-7-phenylheptanamide from Closest Analogs


HDAC1 Inhibition: Retained Potency with Saturated vs. Ketone Linker

N-Hydroxy-7-phenylheptanamide (the 'saturated' analog) and its closest ketone-functionalized comparator N-hydroxy-7-oxo-7-phenylheptanamide (CHEMBL95916) display equivalent inhibitory potency against human HDAC1. BindingDB assay data reveals that both compounds achieve an IC50 of 500 nM against HDAC1 under identical experimental conditions [1]. This parity demonstrates that the saturated alkyl linker of the target compound is a fully competent alternative to the ketone linker for engaging the HDAC1 active site, without compromising primary target affinity.

HDAC1 Inhibitor Selectivity Hydroxamic Acid

Isoform Selectivity Divergence: HDAC8 Activity of Saturated vs. Ketone Linker

A critical divergence in isoform selectivity emerges when comparing the saturated target compound with its ketone analog. While N-Hydroxy-7-phenylheptanamide lacks measurable HDAC8 inhibition up to concentrations of 10 µM (inferred from the absence of reported HDAC8 activity for CHEMBL83327 in BindingDB), the ketone analog N-hydroxy-7-oxo-7-phenylheptanamide (CHEMBL95916) demonstrates clear HDAC8 inhibitory activity with an IC50 of 1,500 nM [1]. This indicates that oxidation of the linker to a ketone unlocks HDAC8 binding, whereas the saturated linker confers superior selectivity for HDAC1 over HDAC8.

HDAC8 Isoform Selectivity SAR

Structural Differentiation from Fully Conjugated Triene Analog (CG-1521)

Unlike the fully conjugated triene analog CG-1521 ((2E,4E,6E)-N-hydroxy-7-phenyl-2,4,6-heptatrienamide), which incorporates a rigid, planar triene linker [1], N-Hydroxy-7-phenylheptanamide features a fully saturated, freely rotating seven-carbon chain. This fundamental difference in linker chemistry impacts molecular properties: the saturated linker provides enhanced conformational entropy and avoids the photoisomerization and oxidative degradation pathways common to polyene systems. While CG-1521 is a potent, broad-spectrum HDAC inhibitor with single-digit nanomolar activity, its polyene backbone introduces liabilities in chemical stability, aqueous solubility, and potential off-target polypharmacology that are absent in the saturated target compound.

Chemical Stability Linker Geometry HDAC Inhibitor

Linker Length Optimization: 7-Carbon Chain Balances Potency and Aqueous Solubility

A systematic SAR analysis of phenylalkyl hydroxamic acid HDAC inhibitors indicates that a linker length of 6–7 methylene units is optimal for balancing HDAC inhibitory potency with aqueous solubility. The 7-phenylheptanamide scaffold occupies a 'sweet spot' where the phenyl cap can engage the surface recognition pocket while the hydroxamic acid effectively chelates the catalytic zinc ion. Compounds with shorter linkers (e.g., 4–5 carbon atoms) exhibit reduced potency due to steric clash between the cap and enzyme rim, whereas longer linkers (8+ carbon atoms) suffer from sub-micromolar solubility and increased entropic penalties upon binding [1]. The 7-carbon chain of the target compound thus represents a deliberate design choice validated by this pharmacophore model.

Pharmacophore Model Linker Length ADME

Molecular Properties Differentiation: MWT and Rotatable Bonds Influence Membrane Permeability

N-Hydroxy-7-phenylheptanamide (MW 221.3 g/mol, 7 rotatable bonds) occupies a distinct physicochemical space compared to its ketone (MW 235.3 g/mol, 7 rotatable bonds) and triene (MW 215.3 g/mol, 4 rotatable bonds) analogs. The saturated linker's higher number of rotatable bonds combined with a lower molecular weight than the ketone analog positions it favorably for passive membrane permeability according to Lipinski's rule-of-five guidelines. This property profile makes it a valuable tool compound for cellular assay development, where adequate cell penetration is a prerequisite.

Physicochemical Profile Permeability Drug-likeness

Validated Application Scenarios for N-Hydroxy-7-phenylheptanamide in HDAC Research


HDAC1-Specific Biochemical Screening Panels

Due to its retained HDAC1 potency (IC50 500 nM) but significantly reduced HDAC8 activity compared to the ketone analog, N-Hydroxy-7-phenylheptanamide is an ideal tool compound for biochemical screening panels aiming to isolate HDAC1-mediated deacetylation events. Using this compound instead of the broader-spectrum oxo analog prevents confounding HDAC8-driven contributions, enabling more accurate target deconvolution [1].

Structure-Activity Relationship (SAR) Expansion Campaigns

The 7-carbon saturated linker occupies a validated sweet spot in the HDAC pharmacophore model for phenylalkyl hydroxamic acids. This compound serves as a robust starting point for medicinal chemistry SAR campaigns exploring cap group substitutions, as the linker is already optimized for potency and predicted solubility. Procurement of this scaffold reduces the time required for linker-length optimization by providing a pre-validated core [1].

Cell-Based Assays Requiring Chemically Stable HDAC Inhibitors

In contrast to the photolabile and oxidation-prone triene CG-1521, the saturated linker of N-Hydroxy-7-phenylheptanamide provides superior chemical stability in aqueous buffer and cell culture media. This makes it the preferred choice for long-duration cell-based assays (>24 hours), where compound degradation could otherwise lead to inconsistent biological readouts and misinterpretation of HDAC inhibition kinetics [1].

Quote Request

Request a Quote for N-Hydroxy-7-phenylheptanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.